REACTION_CXSMILES
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[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Br:10][CH2:11][C:12](Br)=[O:13]>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][C:12](=[O:13])[CH2:11][Br:10]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(N)C(=CC=C1)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCC(=O)Br
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to produce the above compound in the same way as Reference Example 8
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Name
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Type
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Smiles
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CC1=C(C(=CC=C1)C)NC(CBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |